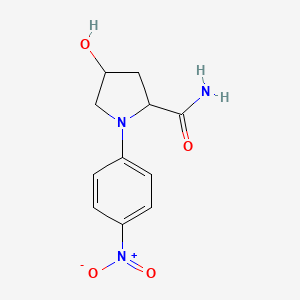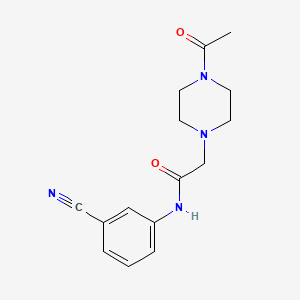![molecular formula C14H18ClN3O2S B7534470 1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)
1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide, commonly known as TAK-242, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2003 by a team of researchers from Takeda Pharmaceutical Company Limited in Japan. Since then, TAK-242 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
TAK-242 works by binding to the intracellular domain of TLR4, which blocks the recruitment of adaptor molecules and downstream signaling pathways. This results in the inhibition of inflammatory cytokine production and the suppression of the immune response to infection and inflammation.
Biochemical and Physiological Effects
TAK-242 has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of nuclear factor kappa B (NF-κB) activation, and the reduction of oxidative stress. These effects contribute to the anti-inflammatory and immunosuppressive properties of TAK-242.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-242 is its specificity for TLR4 signaling, which allows for the selective inhibition of inflammatory cytokine production without affecting other immune responses. However, TAK-242 has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of TAK-242. One potential application is in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. TAK-242 has shown promising results in preclinical studies and clinical trials for the treatment of sepsis.
Another potential application is in the treatment of inflammatory bowel disease, a chronic inflammatory condition of the gastrointestinal tract. TAK-242 has been shown to reduce inflammation and improve symptoms in animal models of inflammatory bowel disease.
Finally, TAK-242 may have potential as an adjuvant therapy for cancer treatment. TLR4 signaling has been implicated in the progression and metastasis of several types of cancer, and TAK-242 has been shown to inhibit tumor growth and metastasis in animal models.
Conclusion
In conclusion, TAK-242 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its specificity for TLR4 signaling and its anti-inflammatory and immunosuppressive properties make it a promising candidate for the treatment of sepsis, inflammatory bowel disease, and cancer. Further research is needed to fully understand the potential benefits and limitations of TAK-242 in these applications.
Méthodes De Synthèse
The synthesis of TAK-242 involves several steps, including the reaction of 4-chlorobenzyl chloride with N,N,3,5-tetramethylpyrazole-4-sulfonamide, followed by the introduction of a nitrogen atom using sodium azide. The resulting intermediate is then reduced with lithium aluminum hydride to yield the final product, TAK-242.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, inflammatory bowel disease, and cancer. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the immune response to infection and inflammation.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-10-14(21(19,20)17(3)4)11(2)18(16-10)9-12-5-7-13(15)8-6-12/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEALDGNZLEBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)




![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)

![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
